molecular formula C9H10ClNO2 B6158911 2-(4-chlorophenoxy)propanamide CAS No. 24889-00-7

2-(4-chlorophenoxy)propanamide

Cat. No.: B6158911
CAS No.: 24889-00-7
M. Wt: 199.6
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Description

2-(4-chlorophenoxy)propanamide is a chemical compound with the molecular formula C9H10ClNO2. It is known for its use as a herbicide, particularly in agriculture, to control a variety of weeds. This compound was first introduced in the 1970s and has since become an important part of weed management in crops such as rice, maize, and soybeans.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)propanamide involves several steps. One common method includes the etherification reaction of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions typically involve temperatures ranging from 0°C to the reflux temperature of the reaction materials, and the process can take between 1 to 10 hours .

Chemical Reactions Analysis

2-(4-chlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often under acidic or basic conditions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: The compound is used in studies related to plant physiology and herbicide resistance.

    Medicine: Research is being conducted on its potential use in developing new pharmaceuticals.

    Industry: It is widely used in agriculture as a herbicide to control weeds in various crops.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)propanamide involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The compound targets pathways involved in the biosynthesis of branched-chain amino acids, which are crucial for plant growth and development.

Comparison with Similar Compounds

2-(4-chlorophenoxy)propanamide can be compared with other similar compounds such as:

    2-phenoxyacetamide: This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and herbicidal properties.

    3-phenoxypropanamide: This compound has a different position of the phenoxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it an effective herbicide.

Properties

CAS No.

24889-00-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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